1-Hexyl-4-methylbenzene

Gas Chromatography Retention Index Isomer Separation

1-Hexyl-4-methylbenzene (p-hexyltoluene) is a C₁₃ para-dialkylbenzene consisting of a toluene core carrying an n-hexyl chain at the 4-position. It belongs to the family of higher alkylbenzenes and is typically supplied as a colourless liquid with a boiling point of 245.6 °C (or 236–238 °C range‑wise), a density of 0.861 g cm⁻³, and a flash point of 100.2 °C.

Molecular Formula C13H20
Molecular Weight 176.3 g/mol
CAS No. 1595-01-3
Cat. No. B1652712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-4-methylbenzene
CAS1595-01-3
Molecular FormulaC13H20
Molecular Weight176.3 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C
InChIInChI=1S/C13H20/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3
InChIKeyBCJOBVWKIGRZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Overview of 1-Hexyl-4-methylbenzene (CAS 1595-01-3)


1-Hexyl-4-methylbenzene (p-hexyltoluene) is a C₁₃ para-dialkylbenzene consisting of a toluene core carrying an n-hexyl chain at the 4-position. It belongs to the family of higher alkylbenzenes and is typically supplied as a colourless liquid with a boiling point of 245.6 °C (or 236–238 °C range‑wise), a density of 0.861 g cm⁻³, and a flash point of 100.2 °C . The compound is employed as a synthetic intermediate, as a model hydrocarbon in environmental fate studies, and as a chromatographic reference standard in GC method development [1].

Why Generic Substitution of 1-Hexyl-4-methylbenzene Fails for Scientific and Industrial Users


Although all C₆H₁₃ C₆H₄ CH₃ isomers share the same molecular formula and elemental composition, their physico-chemical properties and chromatographic behaviour differ measurably because of positional isomerism. The para-substituted analogue consistently exhibits a lower retention index on polar stationary phases, a higher boiling point, and a distinct refractive index compared with the ortho, meta, and non-methylated hexylbenzene analogues [1][2]. These differences directly affect distillation cut-points, GC peak assignment, and environmental partitioning estimates, making blind substitution a source of analytical error and process variability.

Quantitative Differentiation Guide for 1-Hexyl-4-methylbenzene versus Its Closest Structural Analogs


GC Retention Index on Polar Stationary Phase: Para (1‑Hexyl‑4‑methylbenzene) vs. Ortho Isomer

On a PEG‑40M capillary column (50 m) at 100 °C, 1‑hexyl‑4‑methylbenzene elutes significantly earlier than its ortho counterpart. The para isomer’s retention index is 1601, while the ortho isomer (1‑hexyl‑2‑methylbenzene) gives 1622 [1]. This 21‑unit difference is analytically meaningful and allows unambiguous identification in complex hydrocarbon mixtures.

Gas Chromatography Retention Index Isomer Separation

Boiling Point Differentiation: Para Isomer versus Hexylbenzene (Non-methylated Analog)

The addition of a para‑methyl group raises the boiling point substantially. 1‑Hexyl‑4‑methylbenzene boils at 245.6 °C (or 236–238 °C as a range), whereas the non‑methylated 1‑hexylbenzene boils at 226 °C . The ~20 °C elevation permits separation by fractional distillation and affects solvent evaporation rates in formulation processes.

Distillation Boiling Point Purification

Refractive Index as a Rapid Identity and Purity Check: Para vs. Meta Isomer

The para isomer (1‑hexyl‑4‑methylbenzene) displays a refractive index n²⁰D of 1.49, whereas the meta isomer (1‑hexyl‑3‑methylbenzene) shows 1.4885 [1]. The difference of 0.0015 is small but measurable with a high‑precision refractometer and can serve as a rapid, non‑destructive batch check.

Refractive Index Quality Control Isomer Verification

Predicted Environmental Partitioning: Log Kow and Aerobic Biodegradation Half-life

EPISuite modelling for 1‑hexyl‑4‑methylbenzene yields an estimated Log Kow of 5.54 and a BioHC aerobic half‑life of 9.05 days . These values place the compound in the hydrophobic, moderately biodegradable category. Comparable experimentally validated data for the ortho and meta isomers are lacking; the figures therefore serve as a class‑level guide for environmental risk screening when the para isomer is selected as a model alkylbenzene.

Environmental Fate Log Kow Biodegradation

Optimal Research and Industrial Application Scenarios for 1-Hexyl-4-methylbenzene


Gas Chromatographic Method Development and Isomer‑Specific Reference Standard

The well‑characterised retention indices on both non‑polar (squalane, I = 1333) and polar (PEG‑40M, I = 1601; Carbowax 20M, I = 1579.6) phases [1] make 1‑hexyl‑4‑methylbenzene a dependable retention‑index marker for GC‑MS analysis of complex hydrocarbon mixtures. The 21‑unit polar‑column offset from the ortho isomer [2] allows unambiguous peak assignment, which is critical for forensic petroleum fingerprinting and environmental monitoring programmes.

Model Compound in Environmental Fate and Biodegradation Studies

With a predicted Log Kow of 5.54 and an aerobic half‑life of approximately 9 days , the para isomer serves as a representative medium‑chain alkylbenzene in aquatic toxicity and biodegradation screening. Its moderate hydrophobicity and measurable volatility (vapour pressure 0.0445 mmHg at 25 °C ) enable controlled dosing in microcosm experiments, and the availability of pure para material ensures reproducibility across laboratories.

Distillation Cut‑Point Calibration and Solvent Recycling

The boiling point of 245.6 °C—roughly 20 °C above that of 1‑hexylbenzene —provides a distinct distillation window. This property is exploited when the compound is used as a high‑boiling solvent in organic synthesis or as a calibration standard for fractional distillation columns, where precise cut‑point control is required for solvent recovery and purity assurance.

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